(2-oxooxolan-3-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
2-cyano-3-(4-methoxyphenyl)-2-propenoic acid (2-oxo-3-oxolanyl) ester is a cinnamate ester.
Scientific Research Applications
Crystal Structure and Interactions
- Crystal Packing and Interactions: Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate is noted for exploiting rare nonhydrogen bonding interactions of N⋯π and O⋯π types, along with a C–H⋯N hydrogen bond, forming a simple 1-D double-column structure (Zhang, Wu, & Zhang, 2011).
Synthesis and Structural Analysis
Synthesis and DFT Calculations
The small molecule 2H-1,3-benzodioxol-5-yl 3-(4‑hydroxy-3-methoxyphenyl) prop‑2-enoate has been synthesized, with structural characterization performed by various techniques. DFT calculation was conducted to determine its geometrical and electronic parameters, important for biological applications (Jayaraj & Desikan, 2020).
C⋯π Interaction
An unusual C⋯π interaction of non-hydrogen bond type was found in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, providing insight into electrostatic interactions (Zhang, Tong, Wu, & Zhang, 2012).
Cyano-Halogen Interactions
Analysis of cyano-halogen interactions in the crystal structures of closely related δ-keto esters, including ethyl 2-cyano-5-(4-methoxyphenyl)-5-oxo-3-(piperidin-1-yl)pent-2-enoate, shows their importance in pharmaceutical cocrystals and drug design (Kamal, Maurya, Gupta, & Vasudev, 2015).
Biological and Pharmaceutical Applications
Anticancer Activity
Novel 8,4’-Oxyneolignan Analogues, including 2-oxo-2-phenylethyl(2E)-3-[4-(2-oxo-2-phenylethoxy) phenyl]prop-2-enoate, have shown promising anticancer activity, with certain compounds inhibiting the growth of various human cancer cells (Souza et al., 2017).
Antimicrobial and Cytotoxicity Studies
Modified Strobilurin derivatives, including 3-isoxazoline substituted methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives, have been studied for their antimicrobial activities and cytotoxicity (Sridhara et al., 2011).
Other Relevant Studies
Synthesis of Entacapone
A new synthesis of the COMT inhibitor entacapone, involving ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl) prop-2-enoate, was achieved, with potential in vitro activity against tuberculosis and dengue (Harisha et al., 2015).
Photoalignment in Liquid Crystals
Prop-2-enoates derived from thiophenes, including azo containing thiophene-based prop-2-enoates, have been studied for their ability to promote photoalignment in nematic liquid crystals, a crucial aspect in LCDs (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Properties
Molecular Formula |
C15H13NO5 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(2-oxooxolan-3-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H13NO5/c1-19-12-4-2-10(3-5-12)8-11(9-16)14(17)21-13-6-7-20-15(13)18/h2-5,8,13H,6-7H2,1H3/b11-8+ |
InChI Key |
BEFGYGOCZDNARV-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC2CCOC2=O |
SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)OC2CCOC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)OC2CCOC2=O |
solubility |
43.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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